2-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine
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Overview
Description
2-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperazine ring, a pyrimidine ring, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the nucleophilic substitution reaction, where a piperazine derivative reacts with a pyrimidine derivative under controlled conditions . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating advanced techniques such as continuous flow synthesis and automated reaction monitoring. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide (H2O2).
Reduction: The compound can be reduced using reducing agents such as sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace existing functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Solvents: Dimethylformamide (DMF), dichloromethane (DCM)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine involves its interaction with molecular targets such as receptors and enzymes. The compound binds to specific sites on these targets, modulating their activity and triggering downstream signaling pathways . This interaction can lead to various physiological effects, depending on the target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-(2-Pyrimidyl)piperazine: A piperazine-based derivative with similar structural features.
2-[4-(N-Boc)piperazin-1-yl]pyrimidine-5-boronic acid pinacol ester: Another compound with a piperazine and pyrimidine ring system.
Uniqueness
2-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine stands out due to its unique combination of functional groups and rings, which confer distinct chemical properties and potential applications. Its ability to interact with specific molecular targets makes it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C18H25N7O |
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Molecular Weight |
355.4 g/mol |
IUPAC Name |
2-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-4-methyl-6-pyrrolidin-1-ylpyrimidine |
InChI |
InChI=1S/C18H25N7O/c1-14-13-15(23-7-3-4-8-23)21-18(20-14)25-11-9-24(10-12-25)17-19-6-5-16(22-17)26-2/h5-6,13H,3-4,7-12H2,1-2H3 |
InChI Key |
XYRHCFUXWKOVOD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C3=NC=CC(=N3)OC)N4CCCC4 |
Origin of Product |
United States |
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